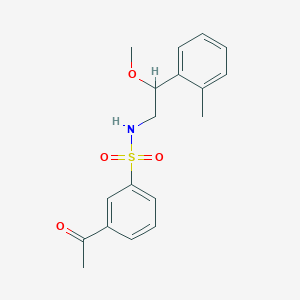

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-acetyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-13-7-4-5-10-17(13)18(23-3)12-19-24(21,22)16-9-6-8-15(11-16)14(2)20/h4-11,18-19H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJJRYRACHVATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the acetylation of benzenesulfonamide followed by the introduction of the methoxy-substituted tolyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups can enhance its binding affinity and specificity, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Solubility and Reactivity The target compound’s methoxy group (-OCH₃) improves solubility compared to the trifluoromethyl (-CF₃) group in ’s compound, which increases hydrophobicity.

’s propynyl group (C≡C) in 1d may increase reactivity but reduce stability compared to the target’s methoxy-ethyl chain .

Biological Activity Considerations While direct biological data for the target compound is unavailable, MMV665914 () highlights how chloro and piperazine groups can modulate cytotoxicity and selectivity in phenotypic assays . The thiazole-containing compound () exemplifies how heterocycles expand interaction profiles, though its higher molecular weight (454.5 vs. 358.5) may affect bioavailability .

Biological Activity

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including an acetyl group and a methoxy-substituted o-tolyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : 335.42 g/mol

- Functional Groups : Sulfonamide, acetyl, methoxy

The presence of the sulfonamide group is crucial as it is known for conferring various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This mechanism is similar to other sulfonamide derivatives which often target carbonic anhydrase and other key enzymes involved in metabolic pathways .

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that modifications in the sulfonamide structure can enhance its antibacterial potency .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play pivotal roles in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been a focal point of research. It has shown inhibitory effects on carbonic anhydrase, which is implicated in various physiological processes and diseases, including glaucoma and cancer. The inhibition of this enzyme can lead to decreased tumor growth and metastasis in certain cancer models.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Acetyl group enhances solubility |

| 3,4-Difluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide | Structure | Fluorine substituents improve pharmacological properties |

| 2-Bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide | Structure | Bromine enhances reactivity |

This table illustrates how structural modifications can impact the biological activities of sulfonamide derivatives, highlighting the versatility of the benzenesulfonamide scaffold.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various sulfonamides, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibiotic agent .

- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through the inhibition of carbonic anhydrase IX, a target in solid tumors such as breast and colon cancers. This finding supports further investigation into its use as a therapeutic agent in oncology .

- Inflammation Models : Animal models treated with this compound exhibited reduced inflammation markers compared to controls, indicating its potential for treating inflammatory diseases like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide, and how can structural impurities be minimized?

- Methodology : Multi-step synthesis involving sulfonylation and alkylation reactions is recommended. For example, benzenesulfonamide derivatives are often synthesized via nucleophilic substitution of sulfonyl chlorides with amine precursors . Adapting procedures from structurally analogous compounds (e.g., 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamides), refluxing with glacial acetic acid and controlled stoichiometry can improve yields (e.g., 86–93% in related syntheses) . Purification via recrystallization (methanol or chloroform) ensures purity, as demonstrated for cyclic imide-containing sulfonamides .

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

- Methodology :

- NMR/IR : Use - and -NMR to verify acetyl, methoxy, and o-tolyl substituents. IR can confirm sulfonamide S=O stretches (~1350–1150 cm) and acetyl C=O (~1700 cm) .

- X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 293 K) resolves bond lengths and angles. For example, N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide showed mean C–C bond lengths of 0.004 Å and R factor = 0.045 .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodology : Receptor-binding assays using transfected cell lines (e.g., CHO-K1 cells for β-adrenoceptors) can evaluate agonist/antagonist activity . Calcium flux assays (measuring [Ca] response) are effective for studying orexin receptor interactions, as demonstrated for dual antagonists like almorexant .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and target receptors (e.g., orexin or adrenoceptors)?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations can map interactions with residues like Asp45.51, Trp45.54, and His7.39 in orexin receptors . Subtype selectivity can be assessed by comparing binding poses in OX1 vs. OX2 models, leveraging non-conserved residues (e.g., position 3.33 in transmembrane domains) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodology :

- Dynamic NMR : For rotameric ambiguity in sulfonamide groups, variable-temperature -NMR can detect conformational exchange .

- Crystallographic validation : When NMR signals overlap (e.g., methoxy vs. acetyl protons), single-crystal X-ray data provide definitive confirmation, as seen in N-(3-methoxybenzoyl) derivatives .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Substituent variation : Modify the acetyl or methoxy groups to assess steric/electronic effects. For example, replacing the o-tolyl group with halogens (Cl, F) in related sulfonamides enhanced receptor affinity .

- Biological profiling : Test derivatives against panels of kinases or GPCRs. Cyclic imide-sulfonamide hybrids showed activity dependent on substituent electronegativity (e.g., dichloro vs. nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.